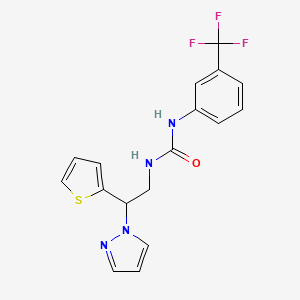

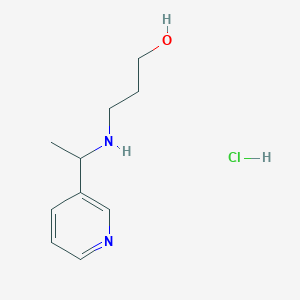

![molecular formula C26H36NP B2573012 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 1185899-00-6](/img/structure/B2573012.png)

2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine”, also known as CyJohnPhos, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand . It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . It is used as a ligand for amination of aryl halides and triflates . It is air, moisture, and thermally stable and is highly soluble in a wide range of common organic solvents .

Synthesis Analysis

This compound is synthesized from 2-(N,N-dimethylamino) phenylmagnesium chloride, 2-bromochlorobenzene, and chlorodicyclohexylphosphine in the presence of magnesium .Molecular Structure Analysis

The structure of this compound consists of a biphenyl backbone substituted with a dicyclohexylphosphino group .Chemical Reactions Analysis

This compound is used as a ligand in palladium-catalyzed cross-coupling reactions. It is particularly effective in the amination of aryl halides and triflates .Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in most organic solvents . It has a melting point of 102-106 °C .科学的研究の応用

- Significance : It helps researchers understand how small molecules interact with proteins, which is crucial for drug discovery and design .

- Process : It facilitates the conversion of aryl chlorides, bromides, and triflates into aromatic amines .

- Scope : It participates in coupling reactions involving aryl chlorides, bromides, and triflates, leading to the formation of diverse organic compounds .

- Outcome : This reaction produces diaryl and triaryl quaternary stereocenters, which are valuable in organic synthesis .

- Importance : 1,3,5-tris(2′-aminophenyl)benzene serves as a core building block for potential ionic receptors and other functional materials .

Protein-Ligand Interactions

Palladium-Catalyzed Synthesis of Aromatic Amines

Suzuki Coupling Reactions

Stereoselective Arylation of Tertiary Benzylic Acetates

Core Building Block Synthesis

Isomeric Ligand Evaluation in Pd-Catalyzed Reactions

作用機序

Target of Action

The primary target of the compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine, also known as 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline, is the palladium catalysis during cross-coupling reactions . This compound acts as a ligand, enhancing the reactivity of palladium catalysis .

Mode of Action

The compound 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline interacts with its target by forming stable complexes with transition metals, particularly palladium . This interaction enhances the reactivity of the palladium catalysis, making it more efficient in facilitating cross-coupling reactions .

Biochemical Pathways

The compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine affects the biochemical pathway of cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound’s interaction with palladium catalysis enhances these reactions, leading to more efficient bond formation .

Pharmacokinetics

It is known to be air-, moisture-, and thermally stable, and highly soluble in a wide range of common organic solvents . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine are primarily observed in the enhanced efficiency of cross-coupling reactions . By forming stable complexes with palladium, this compound increases the reactivity of the catalysis, leading to more efficient formation of C-C, C-N, and C-O bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline. For instance, the presence of air, moisture, and heat can affect the stability of this compound . It is known to be stable under these conditions . The solvent used can also impact the solubility and, consequently, the efficacy of this compound .

Safety and Hazards

特性

IUPAC Name |

4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NP/c1-27(2)22-19-17-21(18-20-22)25-15-9-10-16-26(25)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h9-10,15-20,23-24H,3-8,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTMPVPAGYIPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

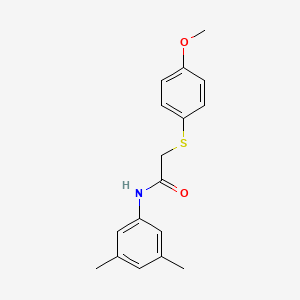

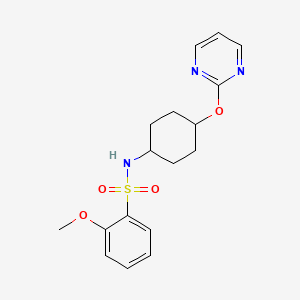

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide](/img/structure/B2572931.png)

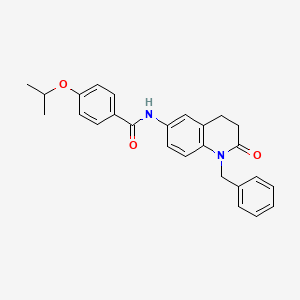

![[4-(4-fluorophenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2572935.png)

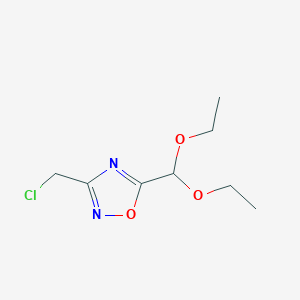

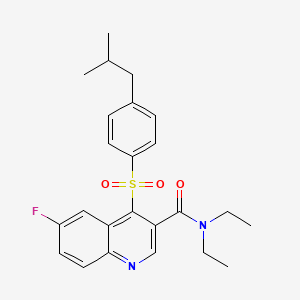

![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)

![N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572949.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2572951.png)